Ethyl 2,4-dihydroxy-6-nonylbenzoate
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Overview
Description
Ethyl 2,4-dihydroxy-6-nonylbenzoate is an organic compound characterized by its aromatic ring structure with two hydroxyl groups and a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dihydroxy-6-nonylbenzoate can be synthesized through a multi-step process involving the esterification of 2,4-dihydroxybenzoic acid with nonanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or xylene. The esterification reaction is followed by purification steps, including recrystallization or column chromatography, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-6-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2,4-dihydroxy-6-nonylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 2,4-dihydroxy-6-nonylbenzoate exerts its effects involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Ethyl 2,4-dihydroxy-6-(8’-hydroxynonyl)benzoate
- 2,4-dihydroxy-6-nonylbenzoate
Uniqueness
Ethyl 2,4-dihydroxy-6-nonylbenzoate is unique due to its specific nonyl chain, which imparts distinct hydrophobic properties compared to its analogs. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
61621-51-0 |
---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C18H28O4/c1-3-5-6-7-8-9-10-11-14-12-15(19)13-16(20)17(14)18(21)22-4-2/h12-13,19-20H,3-11H2,1-2H3 |
InChI Key |
ITGFRDKLZDHXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Origin of Product |
United States |
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